1-Bromo-2,3,4-trifluorobenzene

Overview

Description

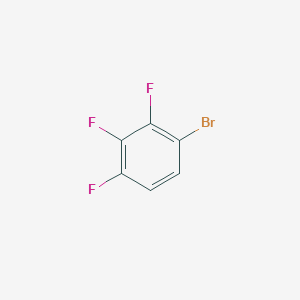

1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₃ and a molecular weight of 210.98 g/mol . It is a colorless to pale-yellow liquid with a density of 1.777 g/mL at 25°C and a boiling point of 47–49°C at 60 mmHg . The compound is sparingly soluble in water and exhibits a refractive index of 1.486 .

This molecule serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical, agrochemical, and materials science applications. For example, it is used to synthesize antitumor agents (e.g., KZ-02 via multi-step reactions) and functionalized benzoic acids . Its fluorine substituents enhance electron-withdrawing effects, directing reactivity in coupling and substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trifluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,4-trifluorobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products can include carboxylic acids or ketones.

Reduction: Products typically include dehalogenated benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-2,3,4-trifluorobenzene is utilized in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Quinolone Antibacterials : This compound serves as an intermediate in synthesizing quinolone derivatives, which are widely used for their antibacterial properties. For example, it has been employed in the synthesis of 5-nitro-6-methylquinoline carboxylic acid, a precursor to several quinolone antibiotics .

Agrochemical Applications

In agrochemical research, this compound plays a crucial role in developing new pesticides and herbicides. Its fluorinated structure enhances the biological activity of certain agrochemical agents, making them more effective against pests while potentially reducing environmental impact .

Materials Science

The unique properties of this compound make it a valuable material in the development of advanced materials. It is used in:

- Fluorinated Polymers : The compound is integral in synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability.

- Liquid Crystals : It is also applied in research related to liquid crystal displays (LCDs) due to its ability to influence the alignment and properties of liquid crystals .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing various complex organic molecules. Its reactivity allows for:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other aryl or alkyl halides.

- Functionalization : The presence of bromine and trifluoromethyl groups makes it an ideal candidate for further functionalization to create diverse chemical entities .

Case Study 1: Synthesis of Quinolone Antibacterials

A study published in Tetrahedron Letters demonstrated the use of this compound as an intermediate for synthesizing various quinolone derivatives. The researchers highlighted its effectiveness in yielding compounds with significant antibacterial activity against resistant strains of bacteria .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the application of this compound in creating fluorinated polymers showed enhanced durability and resistance to solvents. These polymers were tested for their applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trifluorobenzene primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be readily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Bromo-Fluorobenzene Derivatives

Structural and Physical Properties

The table below compares key properties of 1-bromo-2,3,4-trifluorobenzene with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 176317-02-5 | C₆H₂BrF₃ | 210.98 | 47–49 (60 mmHg) | 1.777 | Pharmaceuticals, agrochemicals, materials |

| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | C₆H₂Br₂F₂ | 271.88 | N/A | N/A | Polymer synthesis, organic intermediates |

| 1-Bromo-2,4,5-trifluorobenzene | 327-52-6 | C₆H₂BrF₃ | 210.98 | N/A | N/A | Electronics, specialty chemicals |

| 2-Bromo-1,3,4-trifluorobenzene | 176793-04-7 | C₆H₂BrF₃ | 210.98 | N/A | N/A | Catalysis, ligand synthesis |

Notes:

- 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9) has two bromine atoms, increasing its molecular weight and reactivity in cross-coupling reactions. It is synthesized via Grignard reactions and used in polymer chemistry .

- 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) shares the same molecular formula as this compound but differs in fluorine substitution patterns, which may alter electronic properties and regioselectivity in reactions .

- 2-Bromo-1,3,4-trifluorobenzene (CAS 176793-04-7) is a positional isomer with bromine at the 2-position, influencing its steric and electronic behavior in catalysis .

Biological Activity

1-Bromo-2,3,4-trifluorobenzene (C6H2BrF3) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C6H2BrF3

- Molecular Weight : 210.981 g/mol

- CAS Number : 176317-02-5

- IUPAC Name : this compound

- Solubility : Slightly soluble in water

Biological Activity

This compound has been studied for its potential as an intermediate in the synthesis of various biologically active compounds. Its structure allows for diverse functionalization, which can enhance biological activity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, 1-bromo derivatives are often used in the synthesis of broad-spectrum antimicrobial agents. A study highlighted the role of such compounds as intermediates in the production of quinolone antibiotics, which are known for their effectiveness against a wide range of bacteria .

Synthesis and Applications

The synthesis of this compound generally involves bromination reactions using fluorinated benzene derivatives. The following table summarizes various synthetic routes:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination of trifluorobenzene | Liquid bromine, iron powder | 43–68°C over several hours | High |

| Functionalization with Grignard | Grignard reagent (ArFMgBr) | Ether solvent | Variable |

| Coupling reactions | Various coupling agents | Varies depending on substrate | High |

Case Study 1: Antimicrobial Synthesis

A notable application of this compound is its use in synthesizing quinolone derivatives. A study demonstrated that introducing this compound into synthetic pathways significantly improved the antimicrobial efficacy of the resulting products against resistant bacterial strains .

Case Study 2: Fluorinated Compounds

In another research effort focused on organometallic chemistry, this compound was utilized as a substrate for functionalization reactions. The study showed that the presence of bromine and fluorine atoms facilitated regioselective reactions that could lead to novel compounds with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-bromo-2,3,4-trifluorobenzene in laboratory settings?

- Methodological Answer : Due to its hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation), always use personal protective equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from oxidizing agents and heat sources. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Validate safety protocols with institutional guidelines and refer to Safety Data Sheets (SDS) for emergency measures .

Q. What are the optimal conditions for purifying this compound?

- Methodological Answer : High-purity (>99%) samples can be obtained via fractional distillation under reduced pressure (boiling point: 47–49°C at 60 mmHg). Confirm purity using gas chromatography (GC) or HPLC. For crystalline derivatives, recrystallization in non-polar solvents (e.g., hexane) may be effective. Monitor for decomposition by tracking density (1.777 g/cm³) and refractive index (1.4860) .

Q. How can the compound be characterized spectroscopically?

- Methodical Answer : Use NMR to resolve fluorine environments (three distinct signals for F-2, F-3, and F-4). NMR will show aromatic protons as a singlet or multiplet depending on coupling with fluorine. Mass spectrometry (EI-MS) should display a molecular ion peak at m/z 210.98 (M). IR spectroscopy can confirm the absence of C-Br bond cleavage (C-Br stretch ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and bromine influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while fluorine substituents direct electrophilic aromatic substitution (EAS) via meta-directing effects. Computational studies (DFT) suggest that the electron-deficient aromatic ring favors oxidative addition at the bromine site. For example, coupling with aryl boronic acids proceeds efficiently under Pd(PPh) catalysis in THF/NaCO at 80°C. Monitor regioselectivity using NMR or X-ray crystallography of products .

Q. What strategies mitigate competing side reactions during halogen-lithium exchange?

- Methodological Answer : At low temperatures (–78°C), treat this compound with n-BuLi in anhydrous THF to generate the lithium intermediate. Quench with electrophiles (e.g., DMF for formylation or CO for carboxylation). Competing dehalogenation can be suppressed by using sterically hindered bases (e.g., LDA) and avoiding protic solvents. Validate intermediates via in situ NMR .

Q. How does the compound serve as a precursor for fluorinated liquid crystals or pharmaceuticals?

- Methodological Answer : Its trifluorinated aromatic core is a key synthon for bioactive molecules. For example, coupling with ethynyltrimethylsilane (via Sonogashira reaction) yields alkynylated derivatives used in kinase inhibitors. Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio of bromoarene to alkyne) and using CuI/Pd(PPh)Cl catalysts. Characterize products via DSC (for liquid crystals) or bioactivity assays (for pharmaceuticals) .

Q. Data Contradictions and Validation

- Purity Discrepancies : lists purity as 99%, while commercial sources (excluded per guidelines) may report lower grades. Validate purity via independent GC-MS or elemental analysis.

- Safety Warnings : and emphasize strict handling protocols, while some suppliers (e.g., ChemScene) note incomplete medical validation. Prioritize institutional safety reviews over vendor recommendations.

Properties

IUPAC Name |

1-bromo-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUAQFJJUGVBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369810 | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176317-02-5 | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.